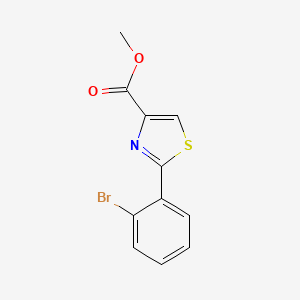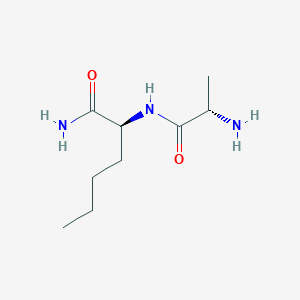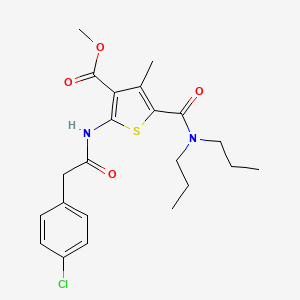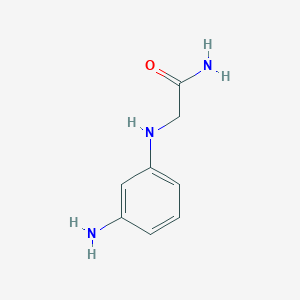
Antimony chloride fluoride (SbClF4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony chloride fluoride (SbClF4) is an inorganic compound that combines antimony, chlorine, and fluorine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its reactivity and the ability to form complex structures.
准备方法
Synthetic Routes and Reaction Conditions: Antimony chloride fluoride can be synthesized through various methods. One common approach involves the reaction of antimony pentachloride (SbCl5) with antimony pentafluoride (SbF5) under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, the production of antimony chloride fluoride may involve large-scale reactions using similar reagents. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product’s purity and yield. Safety measures are crucial due to the hazardous nature of the chemicals used.
化学反应分析
Types of Reactions: Antimony chloride fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often involves halogen exchange reactions with reagents like chlorine gas (Cl2) or fluorine gas (F2).
Major Products Formed: The reactions of antimony chloride fluoride can lead to the formation of various products, including antimony trichloride (SbCl3), antimony trifluoride (SbF3), and other complex halides depending on the reaction conditions and reagents used .
科学研究应用
Antimony chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It plays a role in halogenation reactions and the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with unique properties
作用机制
The mechanism by which antimony chloride fluoride exerts its effects involves interactions with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile reagent in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and reaction conditions .
相似化合物的比较
Antimony trifluoride (SbF3): Known for its use in fluorination reactions and as a catalyst in organic synthesis.
Antimony pentafluoride (SbF5): A strong Lewis acid used in superacid chemistry.
Antimony trichloride (SbCl3): Commonly used in the production of other antimony compounds and as a reagent in organic synthesis .
Uniqueness: Antimony chloride fluoride stands out due to its combination of chlorine and fluorine atoms, which imparts unique reactivity and properties. This dual halogenation allows for diverse chemical transformations and applications that are not possible with other antimony halides alone.
属性
CAS 编号 |
15588-48-4 |
|---|---|
分子式 |
ClF4Sb |
分子量 |
233.21 g/mol |
IUPAC 名称 |
chloro(tetrafluoro)-λ5-stibane |
InChI |
InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChI 键 |
KHQOINBDOYWDPE-UHFFFAOYSA-I |
规范 SMILES |
F[Sb](F)(F)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

![9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B12070778.png)



![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)



![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)

